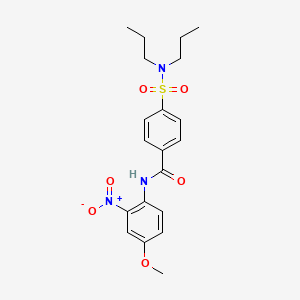

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDMFAAZKMPSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline This intermediate is then subjected to acylation with benzoyl chloride to form N-(4-methoxy-2-nitrophenyl)benzamide

Industrial Production Methods

In an industrial setting, the production of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: 4-(dipropylsulfamoyl)-N-(4-amino-2-nitrophenyl)benzamide.

Reduction: 4-(dipropylsulfamoyl)-N-(4-methoxy-2-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, a comparison with structurally related benzamide derivatives is provided below.

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical and Functional Properties

Key Observations:

Substituent Impact on Solubility :

- The target compound’s dipropylsulfamoyl group reduces water solubility compared to the more polar 4-methoxy analog .

- Bromine in N-(2-nitrophenyl)-4-bromo-benzamide further decreases solubility relative to methoxy/nitro derivatives .

Phenyldiazenyl substituents () introduce conjugation, altering UV-Vis absorption properties compared to nitro/methoxy groups .

Synthetic Pathways :

- Sulfonamide formation (target compound) likely requires sulfonyl chloride intermediates, whereas bromo/methoxy analogs utilize simpler halogenation or alkylation steps .

Spectral Differentiation :

- The absence of C=O stretches in triazole derivatives () contrasts with the persistent benzamide carbonyl (~1660–1680 cm⁻¹) in the target compound .

Research Implications

Further studies should explore:

- Structure-Activity Relationships (SAR) : Impact of sulfonamide alkyl chain length on bioavailability.

- Crystallography : SHELX-based refinement () could resolve tautomeric preferences or packing interactions .

Biological Activity

4-(Dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C15H20N4O4S

- Molecular Weight : 356.41 g/mol

- IUPAC Name : 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide

The compound features a benzamide structure substituted with a dipropylsulfamoyl group and a methoxy-nitrophenyl moiety, which may contribute to its biological properties.

Antiviral Properties

Research indicates that derivatives of benzamide, including those similar to 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, exhibit antiviral activity. For instance, studies show that N-phenylbenzamide derivatives can inhibit the replication of Hepatitis B virus (HBV), with some derivatives demonstrating IC50 values as low as 1.99 µM against wild-type HBV .

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| IMB-0523 | 1.99 | HBV |

| Lamivudine | 7.37 | HBV |

The mechanism of action often involves the modulation of intracellular levels of APOBEC3G, an enzyme that plays a crucial role in the innate immune response against viral infections .

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features may also exhibit anticancer properties. For example, modifications in the benzamide structure have been linked to enhanced cytotoxicity against various cancer cell lines. The specific activity of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide in this context remains to be fully elucidated.

Case Studies and Research Findings

- Study on Antiviral Activity :

-

Cytotoxicity Assessments :

- In vitro assays were conducted to evaluate the cytotoxic effects of various benzamide derivatives on cancer cell lines.

- The results highlighted a correlation between structural modifications and enhanced cytotoxicity, suggesting potential for further development in anticancer therapeutics.

Q & A

(Basic) What are the optimal synthetic routes for 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, considering its sulfonamide and benzamide functionalities?

Answer:

The synthesis involves coupling a sulfonamide precursor (e.g., dipropylsulfamoyl chloride) with a benzamide intermediate. Key steps include:

- Acylation : React 4-methoxy-2-nitroaniline with benzoyl chloride derivatives under basic conditions (e.g., NaHCO₃) to form the benzamide core .

- Sulfonylation : Introduce the dipropylsulfamoyl group via nucleophilic substitution using dipropylamine and sulfur trioxide derivatives. Coupling agents like DCC/DMAP (as in ) enhance yield .

- Purification : Column chromatography (silica gel, eluent: DCM/EtOAc) ensures purity, while NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Safety : Conduct hazard assessments for reagents (e.g., chlorinated solvents, acyl chlorides) per protocols in .

(Basic) How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro/methoxy-substituted benzene) and dipropylsulfamoyl methylene protons (δ 3.0–3.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm and sulfonamide (SO₂) at ~55 ppm .

- IR : Stretching vibrations for C=O (~1650 cm⁻¹), NO₂ (~1520 cm⁻¹), and SO₂ (~1350 cm⁻¹) .

- HRMS : Exact mass matching molecular formula (e.g., C₂₀H₂₄N₃O₅S requires [M+H]⁺ = 418.1434) .

(Advanced) How does the electronic nature of the nitro and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Nitro Group : Strong electron-withdrawing meta-director enhances electrophilicity at the benzamide para-position, facilitating sulfonamide coupling .

- Methoxy Group : Electron-donating ortho/para-director stabilizes intermediates but may sterically hinder reactions at the 2-position. Computational studies (DFT) can model charge distribution to predict reactivity .

Methodology : Compare Hammett σ constants (σₘ for NO₂ = +0.71; σₚ for OMe = -0.27) to design regioselective modifications .

(Advanced) What strategies mitigate mutagenicity risks during handling, based on structural analogs?

Answer:

- Ames Testing : Prioritize analogs with lower mutagenic potential (e.g., dipropylsulfamoyl vs. anomeric amides in ) .

- PPE : Use fume hoods, nitrile gloves, and sealed containers to minimize exposure .

- Structural Modifications : Replace nitro groups (mutagenic) with bioisosteres like cyano or trifluoromethyl if activity permits .

(Advanced) How can contradictory biological activity data across assays be resolved for derivatives of this compound?

Answer:

- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments ≥3 times .

- Solubility Optimization : Adjust DMSO concentration (<1% v/v) to prevent false negatives in cell-based assays .

- Data Triangulation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

(Advanced) What computational approaches elucidate the mechanism of action for this compound’s biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on sulfonamide H-bonding and nitro group π-π stacking .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

- QSAR : Develop models using descriptors like logP and polar surface area to predict activity .

(Basic) Which crystallization conditions are optimal for X-ray diffraction studies of this compound?

Answer:

- Solvent Systems : Slow evaporation from DCM/hexane (1:3) yields single crystals .

- Temperature : 4°C slows nucleation for larger crystals.

- Validation : Compare experimental XRD data (e.g., CCDC entry in ) with simulated powder patterns .

(Advanced) How does the dipropylsulfamoyl group impact pharmacokinetic properties compared to dimethyl analogs?

Answer:

- Lipophilicity : Dipropyl groups (logP ~3.5) increase membrane permeability vs. dimethyl (logP ~2.8) but may reduce aqueous solubility .

- Metabolism : Propyl chains undergo slower oxidative degradation (CYP3A4), prolonging half-life. Assess via liver microsome assays .

- SAR Studies : Synthesize analogs with varying alkyl chain lengths to balance bioavailability and activity .

(Basic) What chromatographic techniques are recommended for purity analysis?

Answer:

- HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), UV detection at 254 nm .

- TLC : Silica GF₂₅₄, visualized under UV (Rf ~0.4 in EtOAc/hexane 1:1) .

- Impurity Profiling : LC-HRMS identifies byproducts (e.g., depropylated sulfonamides) .

(Advanced) How can photostability studies guide storage conditions for this nitro-containing compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.